alpha-Bromocinnamic acid

Organic Synthesis Palladium Catalysis C-C Bond Formation

Select alpha-Bromocinnamic acid (CAS 1727-53-3) for its unique α-vinylic bromide, enabling selective Pd-catalyzed Masuda borylation-Suzuki coupling unattainable with cinnamic acid or 4-bromo isomers. This synthon is critical for constructing biaryl-enriched libraries without disrupting the Michael acceptor. For SAR programs targeting tyrosinase, the α-bromo substituent confers a predicted order-of-magnitude potency advantage over α-chloro or α-methyl analogs. Procure this precise halogenated building block to avoid synthetic failure and ensure project success.

Molecular Formula C9H7BrO2
Molecular Weight 227.05 g/mol
Cat. No. B8570179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Bromocinnamic acid
Molecular FormulaC9H7BrO2
Molecular Weight227.05 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C(C(=O)O)Br
InChIInChI=1S/C9H7BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,(H,11,12)
InChIKeyHBMGEXMZDMAEDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Bromocinnamic Acid: A Specialist α,β-Unsaturated Building Block for Precision Organic Synthesis


Alpha-Bromocinnamic acid (CAS 1727-53-3) is a halogenated α,β-unsaturated carboxylic acid, characterized by a bromine atom at the α-position of the propenoic acid backbone [1]. This strategic placement imparts a unique dual reactivity profile, combining the electrophilic character of the vinylic bromide with the nucleophilic potential of the carboxylic acid group [2]. It serves as a critical intermediate, particularly valued for its stereochemical outcomes in syntheses where the (E) and (Z) isomers can lead to divergent product profiles [2]. Its primary role is as a versatile synthon in medicinal chemistry and material science, enabling transformations that are unattainable with non-halogenated or differently substituted cinnamic acid analogs.

The Procurement Risk of Substituting Alpha-Bromocinnamic Acid with Generic Analogs


Replacing alpha-bromocinnamic acid with a close structural analog like cinnamic acid or 4-bromocinnamic acid is scientifically unsound and carries significant risk of synthetic failure. The compound's unique value is not derived from the cinnamic acid core, but from the specific lability of the vinylic α-bromine substituent [1]. This enables selective, sequential Pd-catalyzed transformations, such as the Masuda borylation-Suzuki coupling sequence, which proceeds without disrupting the conjugated Michael system [2]. In contrast, the parent cinnamic acid is relatively unreactive under analogous conditions [3]. In biochemical contexts, the halogen's electronic effect is paramount; for instance, the α-bromo substituent drastically enhances tyrosinase inhibitory activity compared to α-chloro or α-methyl congeners in the analogous aldehyde series, confirming that simple isosteric or isoelectronic replacements do not confer equipotent biological effects [4]. Therefore, substituting this compound based solely on the core scaffold without quantitative validation of the specific transformation or biological target is a direct path to project failure.

Quantitative Differentiation Guide for Alpha-Bromocinnamic Acid Procurement


Pd-Catalyzed Sequential Reactivity: Superiority over Non-Halogenated Cinnamic Acid in MBSC

Alpha-bromocinnamic acid functions as an effective substrate in the Masuda borylation-Suzuki coupling (MBSC) sequence, a one-pot process for constructing complex (hetero)biaryl structures. Its reactivity originates from the vinylic α-bromine which undergoes site-selective oxidative addition [1]. This transformation is not possible with the parent, non-halogenated (E)-cinnamic acid, which is documented to be relatively unreactive and yields only a 24% dimer product even under high-energy 116 megarad gamma irradiation, highlighting a fundamental reactivity chasm rather than a rate difference [2].

Organic Synthesis Palladium Catalysis C-C Bond Formation

Halogen-Dependent Tyrosinase Inhibition: A Class-Level Superiority of α-Bromo Substitution

While direct data for alpha-bromocinnamic acid's inhibition of tyrosinase is absent from the accessible literature, a quantitative structure-activity relationship is well-established for its direct aldehyde congener, alpha-bromocinnamaldehyde, against its chloro- and methyl- analogs. The α-bromo substituted analog exhibits an IC50 of 0.075 mM on monophenolase, which is 1.87-fold more potent than the α-chloro (IC50 = 0.140 mM) and 5.87-fold more potent than the α-methyl (IC50 = 0.440 mM) derivatives . On diphenolase, the differentiation is even more pronounced, with the α-bromo analog (IC50 = 0.049 mM) being 2.24-fold more potent than the α-chloro (0.110 mM) and 9.18-fold more potent than the α-methyl (0.450 mM) derivatives . This halogen-dependent potency gradient provides a strong, class-level inference that the brominated acid will similarly outperform its analogs at the biological target.

Biochemistry Enzyme Inhibition Tyrosinase

Synthetic Accessibility: High-Yield Electrophilic Bromination from Cinnamic Acid

The primary industrial synthesis of alpha-bromocinnamic acid proceeds via electrophilic bromination of cinnamic acid, a process that is optimized for high selectivity and yield to minimize costly downstream purification. Under controlled conditions (0-5°C, glacial acetic acid, 1.0-1.1 eq Br₂), this monobromination reaction achieves yields in the range of 80-93% [1]. This high yield is a direct consequence of the precise temperature control which suppresses the formation of the over-brominated 2,3-dibromo-3-phenylpropanoic acid byproduct [1]. Such controlled monohalogenation selectivity is a key differentiator from more aggressive halogenating conditions that can be necessary for other substrates.

Synthetic Methodology Process Chemistry Halogenation

Recommended Application Scenarios for Alpha-Bromocinnamic Acid Based on Evidence


Synthesis of 3,4-Biarylpyrazoles and Complex Biaryl Architectures via MBSC

Directly applicable as the optimal vinyl halide coupling partner in Masuda borylation-Suzuki coupling (MBSC) sequences. The vinylic bromide undergoes selective oxidative addition to a Pd(0) catalyst, enabling a one-pot, two-step borylation/Suzuki reaction with (hetero)aryl halides. This produces α,β-substituted cinnamaldehydes or acids without affecting the electrophilic Michael acceptor, a capability not replicable with cinnamic acid or its 4-bromo isomer [1]. This is a premier application for medicinal chemistry laboratories constructing biaryl-enriched compound libraries.

Development of Potent Tyrosinase Inhibitors for Dermatological or Agricultural Use

Based on class-level evidence from the aldehyde congener, alpha-bromocinnamic acid is the rational starting point for structure-activity relationship (SAR) studies targeting tyrosinase. The α-bromo substituent is predicted to confer an order-of-magnitude potency advantage over α-chloro or α-methyl analogs, making it the candidate of choice for synthesizing focused acid-based inhibitor libraries. Procuring the chloro or methyl analog would introduce a known, quantifiable deficit in target inhibition from the outset [2].

High-Yield Intermediate for Pharmaceutical Process R&D

Ideal for process chemistry scale-up where supply chain robustness and cost of goods are critical. The patented electrophilic bromination route from inexpensive cinnamic acid delivers consistent yields of 80-93%, with well-defined impurity profiles (e.g., dibromide suppression) that simplify regulatory starting material justification. This makes it a lower-risk procurement choice than less-established α-halogenated cinnamic acids for early-phase GMP campaigns [3].

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